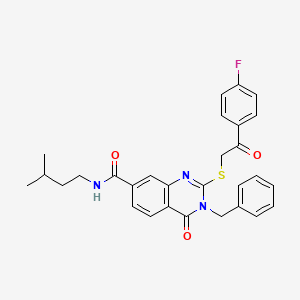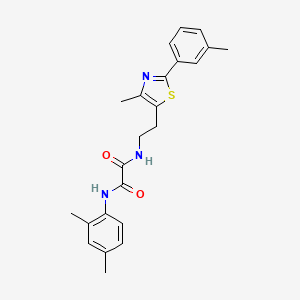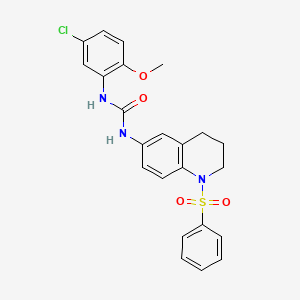![molecular formula C16H19N5O B2807627 2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896836-66-1](/img/structure/B2807627.png)
2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrimidine class . Pyrimidines are vital heterocyclic moieties that are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They play a crucial role in various biological procedures as well as in cancer pathogenesis .
Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle . The molecular structure of “2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is not explicitly provided in the retrieved information.Applications De Recherche Scientifique
Synthesis in Heterocyclic Compounds
A study by Ho and Suen (2013) explores the synthesis of novel compounds including pyrazolo[1,5-a]pyrimidines and pyridine derivatives. These compounds, obtained through intramolecular cyclization, incorporate a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, highlighting the versatility of pyrazolo[1,5-a]pyrimidine in heterocyclic synthesis (Ho & Suen, 2013).
Role in Tetraheterocyclic Systems
El-Essawy (2010) discusses the synthesis of 8,10-dimethyl-3-(unsubstituted, methyl, ethyl, n-butyl, phenyl)-4-hydroxypyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones. These compounds are formed by cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with various reactants, resulting in tetraheterocyclic systems that incorporate the pyrazolo[1,5-a]pyrimidine framework (El-Essawy, 2010).
Development of Potent and Selective Inhibitors
Nowak et al. (2009) identified a compound related to pyrazolo[1,5-a]pyrimidine as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This discovery has potential implications for cancer therapy, demonstrating the relevance of pyrazolo[1,5-a]pyrimidine derivatives in pharmacological research (Nowak et al., 2009).
Antiproliferative Activity
Research by Poręba et al. (2001) highlights the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antiproliferative activity in vitro. This study underlines the potential of pyrazolo[1,5-a]pyrimidine derivatives as candidates for anticancer drugs (Poręba et al., 2001).
Antimicrobial Activity
Bondock et al. (2008) synthesized new heterocycles incorporating pyrazolo[1,5-a]pyrimidine and evaluated their antimicrobial properties. The study shows the potential of these compounds in the development of new antimicrobial agents (Bondock et al., 2008).
Propriétés
IUPAC Name |
4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-10-8-11(2)17-15-14(10)16-18-12(3)9-13(21(16)19-15)20-4-6-22-7-5-20/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTYVYBEPCPFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)
![(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2807551.png)

![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2807558.png)
![N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2807559.png)


![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)

